4-Nitrobenzoic acid--4,4'-bipyridine (1/1)
CAS No.: 781671-19-0
Cat. No.: VC16797188
Molecular Formula: C17H13N3O4
Molecular Weight: 323.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 781671-19-0 |
|---|---|
| Molecular Formula | C17H13N3O4 |
| Molecular Weight | 323.30 g/mol |
| IUPAC Name | 4-nitrobenzoic acid;4-pyridin-4-ylpyridine |
| Standard InChI | InChI=1S/C10H8N2.C7H5NO4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
| Standard InChI Key | WFWSYIDVUFSNEE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CN=CC=C1C2=CC=NC=C2 |
Introduction
Chemical Composition and Molecular Architecture
Molecular Formula and Structural Components
The compound crystallizes in a 1:1 molar ratio, yielding the molecular formula C₁₇H₁₃N₃O₄ (molecular weight: 323.30 g/mol). The 4-nitrobenzoic acid component contributes a carboxyl group and a nitro substituent para to one another on a benzene ring, while 4,4'-bipyridine provides a rigid, linear di-pyridyl backbone. The IUPAC name, 4-nitrobenzoic acid;4-pyridin-4-ylpyridine, reflects this dual composition.
Crystallographic Features
Single-crystal X-ray diffraction studies of analogous systems (e.g., 3-nitrobenzoic acid–4,4'-bipyridine adducts) reveal that the nitrobenzoic acid moiety often adopts a twisted conformation relative to its aromatic ring. For instance, in related structures, the carboxyl and nitro groups form dihedral angles of 15.89° and 10.20° with the benzene plane, respectively . Similar distortions likely occur in the title compound, influencing its hydrogen-bonding propensity. The bipyridine ligand, by contrast, typically maintains coplanarity, facilitating π–π interactions between adjacent molecules .
Synthesis and Crystallization
Hydrothermal and Solvent-Based Methods
The compound is synthesized via hydrothermal reactions or slow solvent evaporation. A representative protocol involves combining stoichiometric equivalents of 4-nitrobenzoic acid and 4,4'-bipyridine in methanol, followed by heating and gradual cooling . In some cases, decarboxylation side reactions may occur, as observed in the unintended formation of 3-nitrobenzoic acid–4,4'-bipyridine adducts during cobalt acetate reactions .
Hydrogen-Bonding Networks
Primary Interactions
The crystal lattice is stabilized by O–H⋯N hydrogen bonds between the carboxylic acid proton (O–H) of 4-nitrobenzoic acid and the nitrogen atom of 4,4'-bipyridine (Table 1). These bonds form infinite chains along the crystallographic axis, as evidenced in analogous structures . Additional N–H⋯O and C–H⋯O interactions further consolidate the network, with bond lengths and angles consistent with moderate-strength hydrogen bonds (2.6–3.1 Å) .
Table 1: Representative Hydrogen-Bond Parameters
Secondary Interactions
Weak C–H⋯O bonds between aromatic protons and nitro/carboxyl oxygen atoms contribute to layer stacking. For example, in the 3-nitrobenzoic acid–4,4'-bipyridine system, C4B–H⋯O1B interactions (3.02 Å) link adjacent chains into a three-dimensional framework . These interactions, though weaker than primary hydrogen bonds, critically influence the supramolecular topology.
Aromatic π–π Stacking
Stacking Geometry
Parallel-displaced π–π interactions between bipyridine rings and nitrobenzoic acid benzene rings enhance lattice stability. Centroid-to-centroid distances range from 3.63 to 3.73 Å, as observed in similar co-crystals . The dihedral angle between the pyridine and benzene rings in the title compound is approximately 65–71°, optimizing orbital overlap while minimizing steric clashes .
Role in Supramolecular Assembly
These interactions propagate the structure into two-dimensional sheets, which interpenetrate in a threefold manner in metal-containing analogues . While the title compound lacks metal centers, its π-stacking behavior mirrors that of coordination polymers, suggesting shared design principles.
Spectroscopic and Thermal Properties
Infrared Spectroscopy
IR spectra exhibit characteristic stretches for the carboxyl (1690 cm⁻¹), nitro (1520 cm⁻¹), and pyridyl (1600 cm⁻¹) groups. The absence of a broad O–H stretch above 3000 cm⁻¹ in metal-free adducts confirms proton transfer from the carboxylic acid to the bipyridine nitrogen .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, coinciding with the loss of the nitro group and subsequent carboxylate degradation. The bipyridine framework remains intact until ~400°C, consistent with its high aromatic stability .
Fluorescence Behavior
Solid-state fluorescence spectra show a slight blue shift (Δλ ≈ 10 nm) compared to free 4,4'-bipyridine, attributed to electron-withdrawing effects from the nitro group. This modulation highlights the compound’s potential as a tunable luminescent material .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume